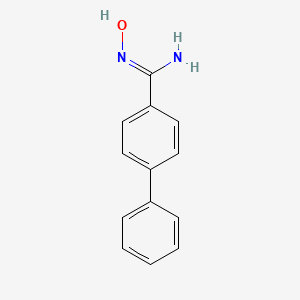

Biphenyl-4-amidoxime

Description

The exact mass of the compound (Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-phenylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKAHHBQPICMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267220 | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-44-1 | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxy-4-phenylbenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Biphenyl-4-amidoxime from 4-Biphenylcarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of biphenyl-4-amidoxime from 4-biphenylcarbonitrile, a key transformation for the generation of a versatile building block in medicinal chemistry and drug development. This compound serves as a crucial intermediate for the synthesis of various biologically active compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a chemical intermediate of significant interest in the pharmaceutical industry. The amidoxime functional group is a bioisostere for carboxylic acids and can participate in the formation of various heterocyclic systems, making it a valuable moiety in the design of novel therapeutic agents. The synthesis of this compound is most commonly achieved through the reaction of 4-biphenylcarbonitrile with a hydroxylamine derivative.

Synthetic Pathway

The primary and most efficient method for the synthesis of this compound from 4-biphenylcarbonitrile involves the nucleophilic addition of hydroxylamine to the nitrile group. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine in situ.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound from 4-biphenylcarbonitrile.

Materials and Reagents

-

4-Biphenylcarbonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., sodium carbonate, potassium carbonate)

-

Ethanol (or other suitable solvent like methanol)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Petroleum ether

Detailed Synthesis Procedure

A widely adopted method for the synthesis of aryl amidoximes is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-biphenylcarbonitrile (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (2.0 eq) followed by an aqueous solution of sodium hydroxide (2.0 eq).

-

Reaction Conditions: The reaction mixture is then heated to 80°C and stirred for 2 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. Water is then added to the crude mixture.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate.

-

Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate and then filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent. The purified product is then dried under reduced pressure to yield this compound.

Quantitative Data

The efficiency of the synthesis can be evaluated by the reaction yield. While yields can vary depending on the specific reaction conditions and scale, the synthesis of aryl amidoximes from the corresponding nitriles is generally reported to be efficient.

| Parameter | Value | Reference |

| Starting Material | 4-Biphenylcarbonitrile | N/A |

| Product | This compound | N/A |

| Typical Yield | High |

Note: A specific yield for the synthesis of this compound was not found in the searched literature. The term "High" is based on general statements about the synthesis of amidoximes from nitriles.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 40019-44-1 |

| Appearance | Crystalline solid |

Note: Detailed spectral data such as 1H NMR, 13C NMR, and mass spectrometry for this compound were not explicitly available in the searched literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from 4-biphenylcarbonitrile. The described method, utilizing hydroxylamine hydrochloride and a base, is a robust and widely used procedure for the preparation of aryl amidoximes. While specific yield and detailed spectral data for this particular compound were not available in the public domain at the time of this writing, the provided protocol serves as a strong foundation for researchers in the field of drug discovery and development to produce this valuable intermediate. It is strongly recommended that researchers perform full analytical characterization to confirm the identity and purity of the synthesized product.

Biphenyl-4-amidoxime as a Nitric Oxide Donor: A Technical Guide to its Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Biphenyl-4-amidoxime as a nitric oxide (NO) donor. The document outlines the enzymatic pathways responsible for NO release, the subsequent downstream signaling events, quantitative data on its efficacy, and detailed protocols for key experimental assessments.

Introduction to this compound and Nitric Oxide Donation

This compound belongs to the class of amidoxime-containing compounds, which are recognized as prodrugs capable of releasing nitric oxide (NO) under physiological conditions. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. The therapeutic potential of NO has led to the development of various NO-donating compounds. Amidoximes, such as this compound, represent a class of donors that require enzymatic bioactivation to release NO, offering a controlled and targeted approach to NO delivery.

Mechanism of Nitric Oxide Release

The bioactivation of this compound to release nitric oxide is primarily mediated by the Cytochrome P450 (CYP450) enzyme system located in the liver.[1][2] This enzymatic conversion is an oxidative process that requires NADPH and molecular oxygen (O₂) as co-factors.

The proposed mechanism involves the oxidation of the amidoxime functional group by a CYP450 enzyme, likely an isoform from the CYP3A subfamily.[1] This oxidation leads to the formation of an unstable intermediate that subsequently decomposes to yield nitric oxide (NO) and the corresponding biphenyl-4-amide and biphenyl-4-nitrile as byproducts. The released NO can be further oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the biological milieu.

The dependence of this reaction on active microsomal CYP450 enzymes has been demonstrated through in vitro studies using rat liver microsomes. The reaction is significantly inhibited by known CYP450 inhibitors such as miconazole and carbon monoxide, and its rate is substantially increased when using microsomes from rats pre-treated with dexamethasone, a known inducer of the CYP3A subfamily.[1]

Another potential pathway for the metabolism of N-oxygenated compounds involves the mitochondrial amidoxime reducing component (mARC) enzyme system. This system, however, is primarily known for the reduction of amidoxime prodrugs to their active amidine forms and its direct role in the oxidative release of NO from amidoximes is less established.

Signaling Pathway for NO Release

Caption: Enzymatic conversion of this compound to Nitric Oxide by CYP450.

Downstream Signaling Pathway of Nitric Oxide

Once released, nitric oxide diffuses into target cells, such as vascular smooth muscle cells, and activates its primary receptor, soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The subsequent increase in intracellular cGMP levels activates Protein Kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.

NO/cGMP Signaling Pathway

Caption: Downstream signaling cascade of Nitric Oxide via the sGC-cGMP pathway.

Quantitative Data on Nitric Oxide Release

Specific kinetic data for the enzymatic conversion of this compound to nitric oxide is not extensively reported in the literature. However, studies on structurally related aromatic amidoximes provide valuable insights into the efficiency of this process. The following table summarizes representative quantitative data for NO release from amidoxime compounds measured in vitro using rat liver microsomes.

| Compound | Parameter | Value | Conditions | Reference |

| para-hexyloxy-benzamidoxime | Rate of NO₂⁻ formation | Up to 8 nmol/nmol P450/min | Rat liver microsomes from dexamethasone-treated rats, in the presence of NADPH and O₂. | [1] |

| Aromatic Amidoxime (general) | IC₅₀ for NO inhibition of CYP450 | 8-60 µM (reversible) | Rat hepatic microsomal subfractions. | |

| Aromatic Amidoxime (general) | IC₅₀ for NO inhibition of CYP450 | 13-72 µM (irreversible) | Rat hepatic microsomal subfractions. |

Note: The data presented are for analogous compounds and should be considered as indicative of the potential activity of this compound. Further studies are required to determine the specific kinetic parameters for this compound.

Experimental Protocols

In Vitro Nitric Oxide Release from this compound using Liver Microsomes

This protocol describes the general procedure for assessing the ability of this compound to release nitric oxide in the presence of liver microsomes.

Materials:

-

This compound

-

Rat liver microsomes (from control and dexamethasone-induced rats)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution

-

Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

-

Incubator or water bath at 37°C

Procedure:

-

Thaw liver microsomes on ice.

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final protein concentration to be optimized, typically 0.5-1.0 mg/mL)

-

This compound (at various concentrations to determine dose-response)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH solution (final concentration typically 1 mM).

-

Incubate the reaction at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Collect the supernatant for analysis of nitrite/nitrate concentration using the Griess assay.

Controls:

-

Reaction mixture without this compound.

-

Reaction mixture without NADPH.

-

Reaction with heat-inactivated microsomes.

Quantification of Nitrite/Nitrate using the Griess Assay

This protocol outlines the colorimetric determination of nitrite, a stable and quantifiable metabolite of nitric oxide.

Materials:

-

Supernatant from the microsomal assay

-

Griess Reagent I (Sulfanilamide in acidic solution)

-

Griess Reagent II (N-(1-naphthyl)ethylenediamine in solution)

-

Nitrite standard solution (e.g., Sodium Nitrite)

-

(Optional for nitrate measurement) Nitrate reductase and cofactors, or Vanadium(III) chloride

-

96-well microplate

-

Microplate reader

Procedure:

-

If measuring total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase or a chemical reducing agent.

-

Pipette 50-100 µL of the standards and samples (supernatant from the microsomal assay) into the wells of a 96-well plate.

-

Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the nitrite standards.

Measurement of Intracellular cGMP Levels

This protocol describes the determination of cGMP levels in cultured cells (e.g., vascular smooth muscle cells) in response to NO donation from this compound.

Materials:

-

Cultured cells (e.g., primary human aortic smooth muscle cells)

-

This compound

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Plate cells in a multi-well plate and grow to confluence.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the EIA kit.

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

-

Measure the absorbance or fluorescence on a microplate reader.

-

Calculate the cGMP concentration in the samples based on the standard curve provided in the kit.

Experimental Workflow Diagram

Caption: Workflow for assessing the NO-donating activity of this compound.

References

Potential Biological Activities of Biphenyl-4-amidoxime: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime, a molecule incorporating both a biphenyl scaffold and an amidoxime functional group, stands as a compound of significant interest in medicinal chemistry. While direct and extensive research on the specific biological activities of this compound is limited, its structural components suggest a range of potential therapeutic applications. The biphenyl moiety is a well-established pharmacophore found in numerous drugs, contributing to receptor binding and favorable pharmacokinetic properties. The amidoxime group is recognized as a versatile precursor in the synthesis of various heterocyclic compounds and is known to act as a prodrug for amidines, which are potent enzyme inhibitors and bioactive molecules.[1] This whitepaper aims to provide an in-depth technical guide on the potential biological activities of this compound by examining the known functions of its constituent parts and structurally related compounds.

This document will summarize quantitative data from relevant studies, provide detailed experimental protocols for the synthesis and evaluation of similar compounds, and visualize potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Synthesis of Amidoxime Derivatives

The synthesis of amidoximes can be achieved through various methods, often starting from nitriles or amides. A general one-pot synthesis from amides or acid chlorides provides an efficient route to N-substituted amidoximes.[2]

Experimental Protocol: General Synthesis of Amidoximes from Amides or Acid Chlorides[2]

-

Reaction Setup: To a solution of iodine (0.75 mmol) and triphenylphosphine (0.75 mmol) in dry dichloromethane (4 mL), add the corresponding amide (0.50 mmol), triethylamine (2.50 mmol), and hydroxylamine hydrochloride (0.75 mmol) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, which typically occurs within 2 hours.

-

Purification: Concentrate the crude mixture under reduced pressure.

-

Chromatography: Purify the resulting residue by column chromatography using a mobile phase of 30–70% ethyl acetate in hexane to yield the desired amidoxime.

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally related biphenyl and amidoxime compounds, this compound is predicted to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The following tables summarize the quantitative data for various biphenyl and amidoxime derivatives from the literature.

Antimicrobial Activity

Biphenyl and amidoxime derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl and Benzamide Derivatives

| Compound Class | Compound | Organism | MIC (µg/mL) | Reference |

| Biphenylglyoxamide | Chloro-substituted quaternary ammonium iodide salt 15c | Staphylococcus aureus | 8 µM | |

| Escherichia coli | 16 µM | |||

| Pseudomonas aeruginosa | 63 µM | |||

| Biphenyl Derivative | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 | |

| Biphenyl Derivative | 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | |

| Benzamide Derivative | Benzamide derivative 1d | Drug-resistant Bacillus subtilis | 1.95 | |

| Bacillus subtilis | 3.9 | |||

| Staphylococcus aureus | 7.8 |

Anti-Inflammatory Activity

Several biphenyl analogues have been investigated for their anti-inflammatory potential in animal models.

Table 2: Anti-inflammatory Activity of Biphenyl Derivatives in Rat Models

| Compound | Assay | Dose | Inhibition (%) | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction at 3h | |

| Biphenyl-4-carboxylic acid derivatives | Carrageenan test | 10 mg/kg | Significant activity |

Anticancer and Enzyme Inhibitory Activity

Biphenyl and amidoxime-containing compounds have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases, and have shown cytotoxic effects against cancer cell lines.

Table 3: Anticancer and Enzyme Inhibitory Activity of Biphenyl and N-hydroxybenzamide Derivatives

| Compound Class | Compound | Target/Cell Line | IC50 | Reference |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative | Thiophene substituted derivative 5j | Histone Deacetylases | 0.3 µM | |

| Benzo[d]\dioxole derivative 5t | Histone Deacetylases | 0.4 µM | ||

| Hydroxylated Biphenyl Compound | Compound 11 | Melanoma cells | 1.7 ± 0.5 μM | |

| Compound 12 | Melanoma cells | 2.0 ± 0.7 μM | ||

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivative | Compound C22 | HPTPβ | Favorable inhibitory activity | |

| Compound C2 | HPTPβ | Favorable inhibitory activity |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of compounds.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animal Model: Use adult Wistar rats.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a specific dose.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle-treated control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the activities of related compounds suggest potential interactions with key cellular pathways involved in inflammation and cancer.

Potential Anti-Inflammatory Signaling Pathway

Biphenyl derivatives may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

General Workflow for Anticancer Drug Screening

The evaluation of a compound for its potential anticancer activity typically follows a standardized workflow.

References

- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Biphenyl-4-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-amidoxime (CAS No: 40019-44-1), a valuable synthetic intermediate in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues.

Physicochemical Properties

This compound, with the formal name N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O[1][2] |

| Molecular Weight | 212.3 g/mol [1] |

| CAS Number | 40019-44-1 |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| λmax | 271 nm |

Synthesis of this compound

A general and widely used method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. For this compound, the synthesis would typically proceed from Biphenyl-4-carbonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Biphenyl-4-carbonitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (2 equivalents) and a base such as sodium hydroxide or triethylamine (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 2 to 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Extraction: Add water to the residue and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and known data for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons of the amidoxime group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (unsubstituted ring) | 7.30 - 7.60 | Multiplet |

| Aromatic Protons (substituted ring) | 7.60 - 7.80 | Multiplet |

| -NH₂ | 5.50 - 6.00 | Broad Singlet |

| -OH | 9.00 - 9.50 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (amidoxime) | 145 - 155 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary C | 130 - 145 |

The IR spectrum is useful for identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3500 | N-H stretching (asymmetric and symmetric) | Medium |

| 3150 - 3300 | O-H stretching | Broad |

| 3000 - 3100 | Aromatic C-H stretching | Medium |

| 1640 - 1680 | C=N stretching | Strong |

| 1580 - 1600 | C=C stretching (aromatic) | Medium |

| 1380 | N-H bending | Medium |

| 900 - 950 | N-O stretching | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Expected Value/Observation |

| Molecular Ion (M⁺) | m/z = 212.10 |

| Major Fragments | Expected fragmentation would involve the loss of small neutral molecules such as H₂O, NH₃, and cleavage of the biphenyl linkage. |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. The provided data, while based on established principles of spectroscopy and analysis of related structures, should be confirmed with experimental data when available.

References

An In-depth Technical Guide to the Solubility and Stability of Biphenyl-4-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies for assessing the solubility and stability of Biphenyl-4-amidoxime. This document is intended to be a valuable resource for professionals in research and drug development, offering both summarized data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It is often utilized as a synthetic intermediate in the development of pharmaceutical compounds. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its effective use in drug discovery and development processes, including formulation, storage, and analytical method development.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following data on the solubility of this compound has been compiled from publicly available sources.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This information is summarized in the table below for easy comparison.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 10 | [1][2] |

| Dimethyl sulfoxide (DMSO) | 10 | [1][2] |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 | [1] |

| Ethanol | 0.15 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a general guideline and may require optimization for specific compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve prepared from known standards.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Workflow for shake-flask solubility determination.

Stability Profile

The chemical stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

General Stability Information

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The amidoxime functional group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid or amide.

-

Oxidation: The amidoxime and the biphenyl ring system could be susceptible to oxidation. Oxidative degradation of some amidoximes has been shown to yield various products, including nitric oxide under certain conditions.

-

Photodegradation: Aromatic systems like biphenyl can undergo photodegradation upon exposure to UV light.

-

Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. Samples should be taken at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat at a specified temperature for a defined period, with sampling at intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature, with sampling at different time points.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60-80°C) for a set duration.

-

Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis:

-

Analyze the stressed samples at each time point using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with those of the parent compound and any available reference standards.

-

Workflow for Forced Degradation Studies

Workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the currently available solubility and stability information for this compound. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this compound. While the available data provides a good starting point, further in-depth stability studies, particularly under forced degradation conditions, are recommended to fully characterize the degradation profile of this compound. Such studies are indispensable for the successful development of new pharmaceutical products containing this molecule.

References

Biphenyl-4-amidoxime: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a key synthetic intermediate, holds a significant position in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its versatile chemical nature makes it a valuable building block for the synthesis of a wide array of therapeutic agents. The presence of the amidoxime functional group imparts several desirable properties that are strategically exploited in drug design. This technical guide delves into the synthesis, key applications, and the underlying mechanistic principles of this compound's utility in medicinal chemistry, with a focus on its role as a prodrug moiety for amidine-based inhibitors and as a potential nitric oxide donor.

Introduction to this compound

This compound, chemically known as N'-hydroxy-4-phenylbenzenecarboximidamide, is an organic compound featuring a biphenyl core and an amidoxime functional group. The biphenyl moiety provides a rigid and lipophilic scaffold that can be readily modified to optimize interactions with biological targets. The amidoxime group, with its unique electronic and steric properties, serves as a versatile handle for chemical transformations and can act as a bioisostere for carboxylic acids.[1] While primarily recognized as a synthetic intermediate in pharmaceutical manufacturing[2][3][4], the broader class of amidoximes has garnered significant attention for its diverse biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N'-hydroxy-4-phenylbenzenecarboximidamide | |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molecular Weight | 212.25 g/mol | |

| CAS Number | 40019-44-1 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 4-cyanobiphenyl with hydroxylamine. This nucleophilic addition reaction is a well-established route for the preparation of a wide range of amidoximes.

General Experimental Protocol

Materials:

-

4-cyanobiphenyl

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 4-cyanobiphenyl in the chosen alcohol solvent.

-

Add hydroxylamine hydrochloride and the base to the solution. The base is used to generate free hydroxylamine in situ.

-

The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Role in Medicinal Chemistry: The Prodrug Strategy

One of the most significant applications of the amidoxime functionality in drug development is its use as a prodrug for amidines. Amidines are strongly basic and are often protonated at physiological pH, which can lead to poor oral bioavailability. By converting the amidine to a less basic amidoxime, membrane permeability can be enhanced. In vivo, the amidoxime is metabolically reduced back to the active amidine.

This strategy has been successfully employed in the development of inhibitors for various enzymes, particularly serine proteases. This compound can serve as a precursor to biphenyl-4-amidine, a scaffold that can be incorporated into more complex molecules designed to inhibit these enzymes.

Mechanism of Action: Amidoxime to Amidine Conversion

The in vivo conversion of an amidoxime to an amidine is a reductive process. This bioactivation is often mediated by cytochrome P450 enzymes and other reductase systems.

This compound as a Precursor to Enzyme Inhibitors

While specific quantitative data for this compound itself as an enzyme inhibitor is not widely published, its derivatives have been explored as potent inhibitors of various enzymes. The biphenyl scaffold is a common feature in many enzyme inhibitors, where it often interacts with hydrophobic pockets in the active site.

Table 2: Examples of Biphenyl-based Enzyme Inhibitors (Illustrative)

| Compound Class | Target Enzyme | Representative IC₅₀/EC₅₀ | Reference |

| Biphenyl Amides | p38 MAP Kinase | - | |

| Biphenyl Carboxamides | TRPV1 Antagonists | - | |

| Biphenyl Sulfonamides | HPTPβ Inhibitors | - | |

| Biphenylglyoxamides | Antimicrobial Agents | MIC = 8 µM (S. aureus) | |

| Biphenyl-based Carboxamides | Hsp90 C-terminal Inhibitors | Low micromolar activity |

Note: The data in this table is for biphenyl derivatives and not directly for this compound. It serves to illustrate the therapeutic potential of the biphenyl scaffold.

Role as a Nitric Oxide Donor

Amidoximes have been investigated for their ability to release nitric oxide (NO) in vivo. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from amidoximes is typically mediated by oxidative enzymes such as cytochrome P450.

Experimental Protocol for Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common method to indirectly measure NO release by quantifying its stable breakdown products, nitrite and nitrate.

Materials:

-

Cell culture (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) for cell stimulation

-

This compound or its derivatives

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

Procedure:

-

Culture and seed the cells in a 96-well plate.

-

Stimulate the cells with LPS to induce nitric oxide synthase (iNOS).

-

Treat the cells with varying concentrations of the test compound (e.g., a derivative of this compound).

-

After a suitable incubation period, collect the cell culture supernatant.

-

Add the Griess Reagent to the supernatant. This will react with nitrite to form a colored azo compound.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound stands as a testament to the importance of foundational molecules in the intricate process of drug discovery and development. While its direct therapeutic applications are limited, its role as a versatile synthetic intermediate is undeniable. The strategic incorporation of the amidoxime moiety, facilitated by precursors like this compound, allows medicinal chemists to overcome challenges such as poor oral bioavailability and to explore novel therapeutic avenues through mechanisms like nitric oxide donation. As the quest for more effective and targeted therapies continues, the utility of such core scaffolds in constructing the next generation of pharmaceuticals will remain paramount. Further exploration into the biological activities of novel derivatives of this compound may yet uncover direct therapeutic potential for this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthesis-in-silico-molecular-modeling-and-in-vitro-pharmacological-evaluations-of-biphenyl-4-carboxamide-derivatives - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Biphenyl-4-amidoxime: A Technical Guide for Novel Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a readily accessible synthetic intermediate, holds considerable untapped potential as a core scaffold for the development of novel therapeutic agents. This technical guide explores promising avenues for its application in drug discovery, focusing on its utility as a bioisostere for carboxylic acids, a nitric oxide (NO) donor, and a versatile prodrug moiety. We provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Furthermore, we outline potential signaling pathways and therapeutic targets that can be modulated by this scaffold, supported by illustrative diagrams and structured data tables for comparative analysis. This document serves as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this compound in their drug development programs.

Introduction: The Amidoxime Moiety in Drug Design

The amidoxime functional group has emerged as a valuable asset in medicinal chemistry, offering a unique combination of physicochemical and biological properties. Amidoximes are recognized as effective bioisosteres for carboxylic acids, enhancing interactions with biological targets while improving pharmacokinetic profiles.[1] Their ability to act as prodrugs, which can be metabolically converted to active amidines, has been successfully employed to improve the oral bioavailability of polar drug candidates.[1][2]

A particularly compelling feature of amidoximes is their capacity to function as nitric oxide (NO) donors upon enzymatic activation.[1] NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The targeted delivery of NO through amidoxime-containing compounds presents a promising strategy for the treatment of cardiovascular, inflammatory, and neoplastic diseases.

This compound, with its stable biphenyl backbone, offers a robust and tunable platform for the design of novel drug candidates. The biphenyl moiety itself is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and the ability to engage in pi-pi stacking interactions with biological targets.[3] This guide will explore the synergistic potential of combining the biphenyl scaffold with the versatile amidoxime functional group.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl amidoximes is the reaction of the corresponding nitrile with hydroxylamine. This straightforward protocol can be readily adapted for the preparation of this compound from 4-cyanobiphenyl.

Experimental Protocol: Synthesis from 4-Cyanobiphenyl

Materials:

-

4-Cyanobiphenyl

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 4-cyanobiphenyl (1 equivalent) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point analysis

Below is a workflow diagram illustrating the synthesis and characterization process.

Potential Applications and Experimental Evaluation

This section outlines key therapeutic areas where this compound could be impactful and provides detailed protocols for preliminary biological screening.

Nitric Oxide (NO) Donor for Cardiovascular Applications

The ability of amidoximes to release NO makes this compound a promising candidate for the development of novel vasodilators and anti-platelet agents.

This protocol measures the amount of nitrite, a stable oxidation product of NO, in a sample.

Materials:

-

This compound

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader (540 nm)

-

Optional: Liver microsomes and NADPH for enzymatic activation studies

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in PBS.

-

For enzymatic activation, incubate the compound with liver microsomes and NADPH at 37°C for a specified time.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of each sample dilution and standard to a 96-well plate in triplicate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve.

The following diagram illustrates the principle of NO donation and its potential downstream effects.

Enzyme Inhibition

The biphenyl scaffold is present in numerous enzyme inhibitors. This compound and its derivatives could be screened against various enzyme targets implicated in disease.

This is a generalized protocol that can be adapted for various enzymes.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

Assay buffer

-

This compound

-

Positive control inhibitor

-

96-well microplate

-

Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

-

Prepare a stock solution of this compound and a positive control inhibitor in a suitable solvent.

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions. Include a control with no inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) generated by the product formation.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Amidoxime-containing compounds have demonstrated antibacterial properties. This compound can be evaluated for its efficacy against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., gentamicin)

-

96-well microplate

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Prepare a stock solution of this compound and the control antibiotic.

-

In a 96-well plate, perform a serial two-fold dilution of the compounds in MHB.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microplate.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Prodrug Strategy

This compound can serve as a prodrug for the corresponding amidine, which may have its own distinct biological activity. The in vivo or in situ conversion of the amidoxime to the amidine can be advantageous for improving oral absorption and bioavailability.

The activation of amidoxime prodrugs is often mediated by cytochrome P450 reductase systems.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the proposed experimental evaluations.

Table 1: In Vitro Nitric Oxide Donor Activity of this compound

| Compound | Concentration (µM) | Nitrite Concentration (µM) ± SD |

| This compound | 1 | |

| 10 | ||

| 100 | ||

| Positive Control | 10 | |

| Vehicle Control | - |

Table 2: Enzyme Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Enzyme A | |

| Enzyme B | ||

| Enzyme C | ||

| Positive Control | Enzyme A |

Table 3: Antibacterial Activity of this compound

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | ||

| Gentamicin |

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its straightforward synthesis and the versatile nature of the amidoxime functional group make it an attractive starting point for the development of novel therapeutics. The proposed applications as a nitric oxide donor, an enzyme inhibitor, and a prodrug moiety provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to unlock the full therapeutic potential of this compound and its derivatives. Future work should focus on derivatization of the biphenyl core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

References

A Theoretical Exploration of the Electronic Properties of Biphenyl-4-amidoxime: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime is a molecule of significant interest in medicinal chemistry, primarily utilized as a versatile synthetic intermediate in the development of novel therapeutic agents.[1][2][3] A thorough understanding of its electronic properties is paramount for predicting its reactivity, molecular interactions, and potential biological activity. This whitepaper presents a comprehensive theoretical framework for the investigation of the electronic characteristics of this compound using computational chemistry methods. While direct experimental and exhaustive theoretical studies on this specific molecule are not extensively available in public literature, this guide synthesizes established quantum chemical methodologies applied to analogous biphenyl and amidoxime-containing compounds to propose a robust protocol for in-silico analysis. The methodologies detailed herein, including Density Functional Theory (DFT), will provide valuable insights into the structural and electronic landscape of this compound, thereby facilitating its rational use in drug design and development.

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The introduction of an amidoxime functional group to the biphenyl core, as in this compound, further enhances its chemical versatility, particularly its potential as a bioisostere for carboxylic acids and its ability to coordinate with metal ions in metalloenzymes.

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the electronic structure and properties of molecules.[5] Such theoretical studies can provide a wealth of information, including optimized molecular geometry, charge distribution, frontier molecular orbitals, and reactivity descriptors. This knowledge is instrumental in understanding the molecule's behavior at a sub-atomic level, which can guide synthetic efforts and the design of more potent and selective drug candidates.

This technical guide outlines a proposed theoretical study on this compound, detailing the computational protocols and the expected electronic property data. The aim is to provide a foundational understanding for researchers and professionals engaged in the use of this molecule for pharmaceutical applications.

Proposed Computational Methodology

The theoretical investigation of this compound's electronic properties would be centered around Density Functional Theory (DFT) calculations, a widely used and reliable method for studying molecular systems.

Geometry Optimization

The initial step involves the optimization of the ground-state geometry of this compound. This is a crucial step as the electronic properties are highly dependent on the molecular conformation.

Experimental Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its accuracy in predicting the geometries of organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy for molecules of this size.

-

Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

-

Convergence Criteria: Default convergence criteria for geometry optimization will be used. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic properties of this compound.

Experimental Protocol:

-

Software: Gaussian 09 or equivalent.

-

Method: DFT using the optimized geometry.

-

Functional and Basis Set: B3LYP/6-311++G(d,p).

-

Properties to be Calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These will be calculated to quantify the partial charge on each atom in the molecule.

-

Dipole Moment: The total dipole moment and its components will be calculated to understand the overall polarity of the molecule.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index will be derived from the HOMO and LUMO energies.

-

Expected Quantitative Data

The following tables summarize the anticipated quantitative data from the proposed theoretical study on this compound. The values presented are hypothetical and serve as an illustrative example of the expected outcomes from such a computational analysis.

Table 1: Calculated Energies and Dipole Moment of this compound

| Parameter | Value |

| Total Energy (Hartree) | -725.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 3.45 |

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.68 |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the logical flow of the computational study and the resulting electronic properties.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Relationship between frontier molecular orbitals and chemical reactivity descriptors.

Discussion and Interpretation of Expected Results

The theoretical data obtained from these calculations will provide a detailed picture of the electronic nature of this compound.

-

Molecular Geometry: The dihedral angle between the two phenyl rings is a key structural feature of biphenyl derivatives and significantly influences their electronic properties. The optimized geometry will reveal the preferred conformation of this compound, which is crucial for understanding its interaction with biological targets.

-

Frontier Molecular Orbitals: The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The distribution of HOMO and LUMO densities will indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. A relatively large HOMO-LUMO gap, as anticipated, would suggest high kinetic stability and low chemical reactivity.

-

Molecular Electrostatic Potential: The MEP map will visually represent the charge distribution. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Conclusion

This whitepaper has outlined a comprehensive theoretical protocol for the in-depth investigation of the electronic properties of this compound. By employing established computational methodologies, researchers can gain significant insights into the molecule's structure, reactivity, and potential for intermolecular interactions. The data generated from such a study, including optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential maps, will serve as a valuable resource for medicinal chemists and drug development professionals. This theoretical framework will facilitate the rational design of novel therapeutic agents based on the this compound scaffold, ultimately accelerating the drug discovery process. Future work could involve extending these theoretical studies to understand the interaction of this compound with specific biological targets through molecular docking and molecular dynamics simulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 40019-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Biphenyl-4-amidoxime: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a readily accessible synthetic intermediate, has emerged as a valuable precursor for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic amino group and the adjacent hydroxyimino functionality, allows for facile cyclization reactions with a variety of electrophilic partners. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of medicinally relevant heterocyclic systems, including 1,2,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the utilization of this versatile building block in drug discovery and development programs.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure allows for defined spatial presentation of substituents, facilitating interactions with biological targets. The incorporation of heterocyclic rings onto a biphenyl core is a common strategy to modulate physicochemical properties, improve pharmacokinetic profiles, and introduce additional binding interactions.

This compound serves as a key intermediate in this endeavor, providing a convergent point for the introduction of various five-membered nitrogen- and oxygen-containing heterocycles. The amidoxime functional group is a versatile synthon, capable of undergoing a range of cyclocondensation reactions to afford a variety of heterocyclic systems. This guide will detail the synthetic pathways from this compound to several important classes of heterocycles.

Synthesis of this compound

The primary route to this compound involves the treatment of biphenyl-4-carbonitrile with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer to yield the amidoxime.

Experimental Protocol: Preparation of this compound

Materials:

-

Biphenyl-4-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

A mixture of biphenyl-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq) in a mixture of ethanol and water is prepared.

-

The reaction mixture is heated at reflux for several hours until the starting nitrile is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Synthesis of 1,2,4-Oxadiazoles

This compound is a key precursor for the synthesis of 3-(biphenyl-4-yl)-1,2,4-oxadiazoles. The most common method involves the acylation of the amidoxime with a carboxylic acid derivative (e.g., acyl chloride, anhydride, or ester) to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.

Synthesis of 3-(Biphenyl-4-yl)-5-substituted-1,2,4-oxadiazoles

The reaction of this compound with various carboxylic acid derivatives provides a straightforward route to a wide range of 5-substituted 1,2,4-oxadiazoles.

| Reagent (R-COX) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Acyl Chloride | Pyridine | Pyridine | RT | 8-12 | 70-90 | [General Protocol] |

| Carboxylic Acid/CDI | - | DMF | 100 | 2 | 65-85 | [General Protocol] |

| Anhydride | - | DMSO | 80-90 | 18-24 | 75-95 | [General Protocol] |

| Ester | NaH | DMF | 120 | 4 | 60-80 | [General Protocol] |

Experimental Protocol: Synthesis of 3-(Biphenyl-4-yl)-5-phenyl-1,2,4-oxadiazole

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine at 0 °C is added benzoyl chloride (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 10 hours.

-

The mixture is then poured into water and extracted with DCM.

-

The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-(biphenyl-4-yl)-5-phenyl-1,2,4-oxadiazole.

Synthesis of 1,2,4-Triazoles

The synthesis of 3-(biphenyl-4-yl)-1,2,4-triazoles can be achieved through various methods, often starting from the corresponding nitrile, biphenyl-4-carbonitrile. One common route involves the copper-catalyzed reaction of the nitrile with hydroxylamine to form the amidoxime in situ, followed by reaction with a second nitrile.

Experimental Protocol: One-pot Synthesis of 3-(Biphenyl-4-yl)-5-aryl-1,2,4-triazoles

Materials:

-

Biphenyl-4-carbonitrile

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Aryl nitrile

-

Copper(II) acetate

-

Cesium carbonate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of biphenyl-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and triethylamine (2.0 eq) in tert-butanol is heated at 80 °C for 18 hours.

-